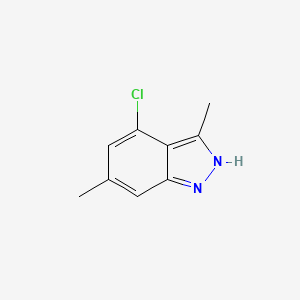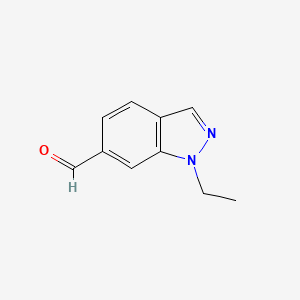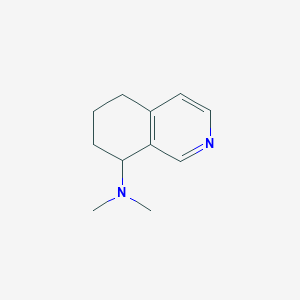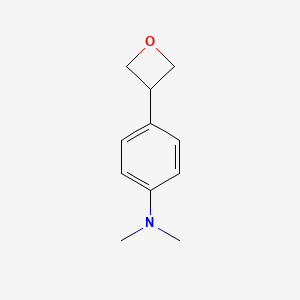![molecular formula C13H11N B11912102 2H-Pyrido[2,1-a]isoquinoline CAS No. 231-00-5](/img/structure/B11912102.png)
2H-Pyrido[2,1-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[2,1-a]isoquinoline derivatives can be achieved through several methodologies. One common approach involves the use of gold(I)-catalyzed intramolecular cascade reactions of tertiary enamides . Another method includes the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . These reactions typically require specific conditions such as reflux in trifluoroethanol (TFE) or microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of metal catalysts and specific reaction conditions to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: 2H-Pyrido[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
科学研究应用
2H-Pyrido[2,1-a]isoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2H-Pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells . The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their function and leading to cytotoxic effects.
相似化合物的比较
Pyrrolo[2,1-a]isoquinoline: This compound shares a similar fused ring structure and exhibits comparable biological activities.
Indolo[2,1-a]isoquinoline: Another related compound with a fused indole and isoquinoline ring system, known for its diverse chemical reactivity.
Benzimidazo[2,1-a]isoquinoline: This compound features a benzimidazole fused with an isoquinoline ring and is used in various synthetic applications.
Uniqueness: 2H-Pyrido[2,1-a]isoquinoline is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and potential for diverse applications in medicinal chemistry and material science .
属性
CAS 编号 |
231-00-5 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC 名称 |
2H-benzo[a]quinolizine |
InChI |
InChI=1S/C13H11N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-2,4-10H,3H2 |
InChI 键 |
NCFUIPADGNPPPP-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN2C=CC3=CC=CC=C3C2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)


![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)




![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)

